molecular formula C18H12F3N3S B422889 2-Methyl-3-phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

2-Methyl-3-phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B422889
M. Wt: 359.4g/mol
InChI Key: XXRGZYHZBVVYSJ-UHFFFAOYSA-N
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Description

2-Methyl-3-phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a pyrazolo[1,5-a]pyrimidine core, a trifluoromethyl group, and various aromatic substituents. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H12F3N3S

Molecular Weight

359.4g/mol

IUPAC Name

2-methyl-3-phenyl-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H12F3N3S/c1-11-16(12-6-3-2-4-7-12)17-22-13(14-8-5-9-25-14)10-15(18(19,20)21)24(17)23-11/h2-10H,1H3

InChI Key

XXRGZYHZBVVYSJ-UHFFFAOYSA-N

SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CS4)C(F)(F)F

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CS4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with a β-diketone to form the pyrazole ring.

    Cyclization to Pyrazolo[1,5-a]pyrimidine: The pyrazole intermediate undergoes cyclization with a suitable aldehyde or ketone to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Aromatic Substitution: The phenyl and thienyl groups are introduced through aromatic substitution reactions using appropriate aryl halides and thiophenes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens, alkylating agents, or acylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetyl chloride).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further explored for their biological activities.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems and as a building block for the development of new materials.

    Biology: It exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties, making it a promising candidate for drug development.

    Medicine: The compound has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, due to its ability to inhibit specific molecular targets.

    Industry: It is used in the development of agrochemicals and as a precursor for the synthesis of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as cyclin-dependent kinases (CDKs) and other proteins involved in cell cycle regulation and apoptosis.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, differentiation, and survival, leading to the inhibition of tumor growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents, known for its CDK inhibitory activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with additional triazole ring, exhibiting potent anticancer properties.

    PHTPP (4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol): A selective estrogen receptor β antagonist with applications in cancer research.

Uniqueness

2-Methyl-3-phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of substituents, which confer distinct biological activities and potential therapeutic applications. Its trifluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable compound for drug development.

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